Iloprost S-isomer
Übersicht
Beschreibung
Iloprost is a stable analog of prostacyclin, used for studying its interaction with cells like platelets and vascular cells. It is prepared as a mixture of 16(S) and 16(R) stereoisomers. The 16(S) isomer shows significantly higher biological activity compared to the 16(R) isomer (Tsai, Vijjeswarapu, & Wu, 1988).
Synthesis Analysis
A fully stereocontrolled synthesis of 16S-iloprost involves key steps like stereoselective conjugate addition, asymmetric olefination, and allylic alkylation (Kramp, Kim, Gais, & Vermeeren, 2005). Another approach utilizes a convergent synthesis from commercially available (-)-Corey lactone diol (Chen, Shi, Li, Liu, Zhang, & Yang, 2020).
Molecular Structure Analysis
The molecular structure of Iloprost involves a complex arrangement where one of its side chains protrudes from the cage in the complex with cyclomaltoheptaose (β-cyclodextrin) (Steiner, Hinrichs, Saenger, & Hoyer, 1989).
Chemical Reactions and Properties
Iloprost is a prostacyclin analogue and shows properties like inhibition of platelet aggregation and vasodilation. Its chemical stability enhances its clinical utility compared to other prostanoids (Grant & Goa, 1992).
Physical Properties Analysis
The physical properties of Iloprost, particularly its interaction with receptors on human platelets and neuronal hybrid cells, have been studied using [3H]iloprost (Hall & Strange, 1984).
Chemical Properties Analysis
Iloprost affects sterol synthesis in human mononuclear leukocytes, indicating its influence on cholesterol synthesis and cellular cholesterol homeostasis (Krone, Kaczmarczyk, Müller-Wieland, & Greten, 1985).
Wissenschaftliche Forschungsanwendungen
Pharmacodynamic Properties and Therapeutic Potential
Iloprost, an analogue of prostacyclin, exhibits pharmacodynamic properties such as inhibition of platelet aggregation, vasodilation, and cytoprotection. It's particularly noted for its enhanced metabolic and chemical stability, making it useful in clinical settings. Intravenous administration of Iloprost has shown significant benefits in patients with critical leg ischemia, reducing rest pain, improving ulcer healing, and delaying amputation. Its applications extend to treating thromboangiitis obliterans and severe Raynaud's phenomenon, where it effectively reduced the frequency and intensity of ischemic episodes. However, its utility in myocardial ischemia has been less promising. The drug's potent antiplatelet activity is leveraged in extracorporeal circulation and intraoperative management of heparin-induced platelet activation, showcasing its niche therapeutic applications (Grant & Goa, 1992).
Bone Edema and Osteonecrosis
Iloprost demonstrates efficacy in managing bone marrow edema and treating avascular necrosis, primarily in the early stages. Clinical studies underscore its antithrombotic, vasodilative, and antiproliferative effects on bone and bone marrow, suggesting a potential role in improving bone homeostasis. However, its impact in advanced stages of avascular necrosis appears limited, indicating the need for further research to elucidate its precise mechanisms and optimize therapeutic strategies (Pountos & Giannoudis, 2018).
Prevention of Radiocontrast Nephropathy
Exploring the utility of Iloprost in preventing renal dysfunction, studies have shown its protective effects against contrast-induced nephropathy (CIN). The drug's vasodilatory properties and ability to inhibit free radical release may contribute to reducing the incidence of CIN, suggesting a promising avenue for enhancing patient safety and minimizing disease burden in settings requiring contrast media (Kassis et al., 2015).
Pulmonary Arterial Hypertension (PAH)
Iloprost's role in treating PAH highlights its adaptability across different delivery methods, including inhalation. The drug's ability to improve hemodynamics and exercise capacity in PAH patients is well-documented, reflecting its significant contribution to managing this challenging condition (Gessler, 2019).
Chronic Arterial Occlusion
The review on prostanoids, including Iloprost, for chronic arterial occlusion underscores its efficacy in improving symptoms and reducing amputation rates. The differentiation between various prostanoids based on their specific evidence of efficacy suggests a nuanced approach to treatment, with Iloprost being highlighted for its consistent results across studies (Meini et al., 2019).
Zukünftige Richtungen
: Zhou, R., Zhao, Z., Liu, J., Li, M., & Xie, F. (2024). Efficacy and safety of iloprost in the treatment of pulmonary arterial hypertension: A systematic review and meta-analysis. Heart & Lung, 64, 36–45. Link : Frontiers. (2023). Phase Ib trial of inhaled iloprost for the prevention of… Frontiers in Oncology, 12, 1204726. Link : Clinical efficacy and survival with first-line inhaled iloprost… European Heart Journal, 26(18), 1895.
Eigenschaften
IUPAC Name |
(5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S,4S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26)/b11-10+,16-8+/t15-,17-,18+,19-,20+,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFJCPQKFCZDDL-ITQKTNNISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CC[C@H](C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)O)/C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20225814 | |
Record name | Iloprost S-isomer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20225814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Iloprost S-isomer | |
CAS RN |
74843-14-4 | |
Record name | Iloprost S-isomer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074843144 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iloprost S-isomer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20225814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ILOPROST S-ISOMER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45U5P0UB24 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.